molecular formula C11H12BrNO3 B5189903 4-[(3-bromobenzoyl)amino]butanoic acid

4-[(3-bromobenzoyl)amino]butanoic acid

Cat. No.: B5189903
M. Wt: 286.12 g/mol
InChI Key: DJLPSBADDUQCSP-UHFFFAOYSA-N
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Description

4-[(3-bromobenzoyl)amino]butanoic acid is an organic compound with the molecular formula C11H12BrNO3 It is characterized by the presence of a bromobenzoyl group attached to an amino butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromobenzoyl)amino]butanoic acid typically involves the reaction of 3-bromobenzoyl chloride with 4-aminobutanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-bromobenzoyl)amino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding benzoyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzoyl derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-[(3-bromobenzoyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-bromobenzoyl)amino]butanoic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The amino butanoic acid backbone can facilitate the compound’s binding to biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chlorobenzoyl)amino]butanoic acid
  • 4-[(3-fluorobenzoyl)amino]butanoic acid
  • 4-[(3-iodobenzoyl)amino]butanoic acid

Uniqueness

4-[(3-bromobenzoyl)amino]butanoic acid is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions that are not possible with chlorine, fluorine, or iodine, making this compound particularly valuable in certain applications.

Properties

IUPAC Name

4-[(3-bromobenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c12-9-4-1-3-8(7-9)11(16)13-6-2-5-10(14)15/h1,3-4,7H,2,5-6H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLPSBADDUQCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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